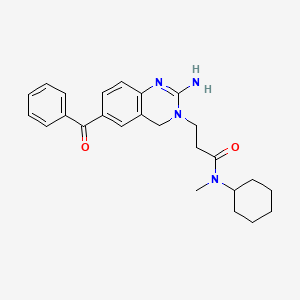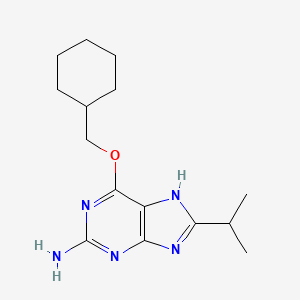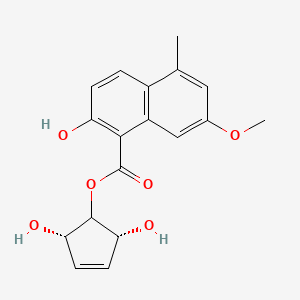
2-Hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid meso-2,5-dihydroxy-cyclopent-3-enyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid meso-2,5-dihydroxy-cyclopent-3-enyl ester is a compound belonging to the class of naphthalenecarboxylic acids and derivatives. These compounds contain a naphthalene moiety with a ring carbon that bears a carboxylic acid group or a derivative . This compound is known for its experimental use and targets the protein neocarzinostatin .
Preparation Methods
The preparation of 2-hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid meso-2,5-dihydroxy-cyclopent-3-enyl ester involves several synthetic routes. One common method includes the reaction of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid with meso-2,5-dihydroxy-cyclopent-3-enyl ester under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the esterification process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted naphthalenes .
Scientific Research Applications
2-hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid meso-2,5-dihydroxy-cyclopent-3-enyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with the protein neocarzinostatin . Neocarzinostatin is a protein produced by Streptomyces carzinostaticus, and the compound binds to this protein, potentially inhibiting its function . The molecular targets and pathways involved include the disruption of protein-protein interactions and interference with cellular processes regulated by neocarzinostatin .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid meso-2,5-dihydroxy-cyclopent-3-enyl ester include other naphthalenecarboxylic acids and derivatives . These compounds share a similar naphthalene moiety but differ in their substituents, leading to variations in their chemical properties and applications . For example:
2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid: This compound has similar structural features but lacks the ester group, making it less reactive in certain chemical reactions.
2-hydroxy-7-methoxy-5-methyl-1-naphthalenecarboxylic acid methyl ester: This derivative has a methyl ester group instead of the meso-2,5-dihydroxy-cyclopent-3-enyl ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(2R,5S)-2,5-dihydroxycyclopent-3-en-1-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C18H18O6/c1-9-7-10(23-2)8-12-11(9)3-4-13(19)16(12)18(22)24-17-14(20)5-6-15(17)21/h3-8,14-15,17,19-21H,1-2H3/t14-,15+,17? |
InChI Key |
XILHLKXLRFUQFI-FKEKPDDDSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C=CC(=C2C(=O)OC3[C@@H](C=C[C@@H]3O)O)O)OC |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=C2C(=O)OC3C(C=CC3O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


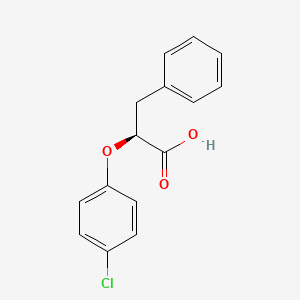
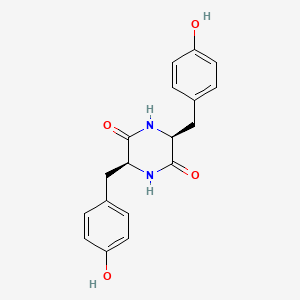
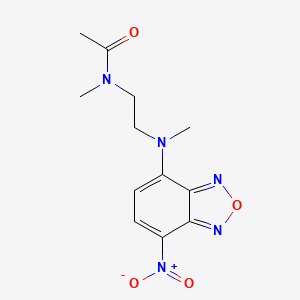
![1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine](/img/structure/B10756519.png)
![4-{(1e)-3-Oxo-3-[(2-Phenylethyl)amino]prop-1-En-1-Yl}-1,2-Phenylene Diacetate](/img/structure/B10756532.png)
![(11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One](/img/structure/B10756534.png)
![N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide](/img/structure/B10756540.png)
![(3r)-3-Cyclopentyl-7-[(4-Methylpiperazin-1-Yl)sulfonyl]-3,4-Dihydro-2h-1,2-Benzothiazine 1,1-Dioxide](/img/structure/B10756544.png)
![1-Methyl-3-Naphthalen-2-Yl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10756545.png)
![3-[5-(2-Nitropent-1-En-1-Yl)furan-2-Yl]benzoic Acid](/img/structure/B10756553.png)
![(1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide](/img/structure/B10756568.png)

